6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one

CXCR2 antagonist chemokine receptor structure-activity relationship

Avoid synthetic bottlenecks in KDM inhibitor libraries. This 6-chloro pyrido[3,4-d]pyrimidin-4-one offers a reliable, high-yielding C6 diversification point, overcoming poor reactivity of fluoro analogs and inertness of methyl/methoxy variants. • 88% synthetic yield at 5.8 mol scale, ensuring cost-effective multi-gram procurement (vs. 10-30% for 6-F) [Local Evidence]. • Orthogonal Suzuki, Buchwald, & SNAr reactivity for sequential C4-C2-C6 library synthesis [Local Evidence]. • Chemically matched negative control for CXCR2 assays (IC50 >30 µM) [Local Evidence].

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
Cat. No. B12361500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=NC2=O)C=NC1Cl
InChIInChI=1S/C7H4ClN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3,6H
InChIKeyXRKMBMZYSSTKRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-6H-pyrido[3,4-d]pyrimidin-4-one Core Profile


6-Chloro-6H-pyrido[3,4-d]pyrimidin-4-one (CAS 171178-47-5, MF C₇H₄ClN₃O, MW 181.58) is a heterocyclic core belonging to the pyrido[3,4-d]pyrimidin-4-one family [1]. The compound features a chlorine substituent at the 6-position, which provides a chemically tractable handle for further derivatization [2]. It is commercially supplied at ≥97% purity by multiple vendors and is referenced as a key synthetic intermediate in histone demethylase inhibitor patents [3].

6-Chloro-6H-pyrido[3,4-d]pyrimidin-4-one: Analog Replacement Limits


Although the pyrido[3,4-d]pyrimidin-4-one scaffold is common across multiple chemical series, substitution at the 6-position exerts profound, quantifiable effects on both biological activity and synthetic accessibility [1]. The 6-chloro variant exhibits a unique combination of (i) complete loss of CXCR2 antagonism relative to the unsubstituted parent (IC50 >30 µM vs. 0.11 µM) [2], (ii) substantially higher synthetic yield than the 6-fluoro congener (88% vs. 10–30%) [3], and (iii) a chlorine-specific leaving-group aptitude that enables orthogonal functionalization pathways not accessible with 6-methyl, 6-methoxy, or 6-fluoro analogs [4]. Consequently, indiscriminate substitution with a non-halogenated or differently halogenated analog would alter the reactivity profile, compromise synthetic efficiency, and fundamentally change the biological outcome in any assay where the 6-chloro compound serves as a probe or intermediate.

6-Chloro-6H-pyrido[3,4-d]pyrimidin-4-one vs. Closest Analogs


6-Chloro Substitution Ablates CXCR2 Antagonism

In a systematic SAR study, the 6-chloro derivative (compound 16a) was compared with the unsubstituted parent hit (compound 2) in a fluorescence-based calcium mobilization assay measuring CXCR2 antagonism. Introduction of the 6-chloro substituent eliminated measurable antagonist activity, shifting the IC50 from 0.11 ± 0.019 µM (compound 2) to >30 µM (16a), a >272-fold reduction [1]. Other 6-substituted analogs, including 6-furanyl (17b, IC50 0.54 µM), also retained some activity, making the 6-chloro variant uniquely inactive and therefore valuable as a negative-control probe or as a scaffold for designing selectivity filters.

CXCR2 antagonist chemokine receptor structure-activity relationship

Synthetic Yield: 6-Chloro Outperforms 6-Fluoro Analog

Patent CN104130256B discloses a general method for preparing 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives. Under identical reaction conditions (formamidine hydrochloride, sodium acetate, glycol monoethyl ether, 120°C), the 6-chloro derivative was obtained in 88% isolated yield (924 g, 5.1 mol from a 5.8 mol scale) [1]. In contrast, the patent explicitly states that the 6-fluoro analog suffers from low yields of 10–30% due to competing side reactions [2]. This 3- to 9-fold yield advantage translates into lower cost per gram, easier scale-up, and higher purity crude material for the 6-chloro compound.

synthetic methodology process chemistry halogen effect

6-Chlorine Enables Orthogonal Functionalization Pathways

The chlorine atom at the 6-position of the pyrido[3,4-d]pyrimidin-4-one core serves as a competent leaving group for SNAr reactions, Buchwald–Hartwig aminations, and Suzuki–Miyaura cross-couplings [1]. This reactivity is not available in 6-methyl or 6-methoxy analogs, which lack a displaceable halide. Among halogens, chlorine offers an optimal balance: it is more stable under storage and reaction conditions than bromine or iodine (reducing unwanted premature displacement), yet more reactive than fluorine in palladium-catalyzed couplings. The functional group interconversion literature documents that analogous 6-chloropyrido[3,4-d]pyrimidine systems undergo sequential displacement at the 4-, 2-, and 6-positions with amines and alcohols, demonstrating predictable, stepwise functionalization logic [2].

cross-coupling nucleophilic aromatic substitution building block

Validated Intermediate for KDM4/5 Inhibitors

Multiple patent filings from Celgene Quanticel Research, Inc. explicitly list substituted pyrido[3,4-d]pyrimidin-4-one derivatives—prepared from 6-chloro-3H-pyrido[3,4-d]pyrimidin-4-one as a key intermediate—as inhibitors of histone lysine demethylases KDM4 and KDM5 for oncology indications [1]. The 6-chloro intermediate is noted as the preferred starting material for introducing diverse C-6 substituents via metal-catalyzed coupling, as confirmed by the synthesis schemes in US Patent Application 18935237 [2]. No equivalent patent precedence exists for the 6-methyl or 6-methoxy analogs as intermediates in KDM inhibitor programs.

histone demethylase KDM4 inhibitor KDM5 inhibitor patent intermediate

Aldehyde Oxidase Metabolic Susceptibility of 6-Chloro Scaffold

Hayes et al. demonstrated that the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold undergoes rapid, aldehyde oxidase (AO)-mediated metabolism at the C2-position, leading to high in vivo clearance for C8-substituted analogs lacking C2-blocking groups [1]. The 6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one molecule, which lacks a substituent at C2, is therefore predicted to be an AO substrate and can serve as a tool compound for profiling AO activity in vitro and in vivo. In contrast, C2-substituted analogs (e.g., C2-methyl) are metabolically stable, with blocked AO oxidation. This differential metabolic fate provides a clear basis for selecting the 6-chloro compound as a positive-control substrate in ADME-Tox laboratories developing AO-resistant chemotypes.

aldehyde oxidase metabolic stability C2-substitution probe compound

6-Chloro-6H-pyrido[3,4-d]pyrimidin-4-one Applications


Negative-Control Probe for CXCR2 Antagonist Screens

Based on the direct evidence that 6-chloro substitution elevates CXCR2 IC50 to >30 µM (>272-fold over the parent hit) [1], this compound can be deployed as a chemically matched negative control in primary and secondary CXCR2 antagonist screens, enabling reliable Z'-factor calculations and counter-screening without introducing an entirely different chemotype.

Cost-Efficient Intermediate for KDM Inhibitor Libraries

The demonstrated 88% yield at the 5.8 mol scale in patent CN104130256B [2], combined with its established role as an intermediate in Celgene Quanticel KDM inhibitor patents [3], makes the 6-chloro compound the preferred starting material for multi-gram parallel synthesis of C6-diversified KDM4/5 inhibitor libraries.

Orthogonal Diversification Building Block

The chlorine leaving group at C6 provides a reliable entry point for Suzuki–Miyaura, Buchwald–Hartwig, and SNAr reactions, enabling sequential C4–C2–C6 functionalization logic as documented in Comprehensive Heterocyclic Chemistry IV [4]. This versatility allows a single procurement to support multiple medicinal chemistry campaigns, unlike 6-methyl or 6-methoxy analogs that cannot be further elaborated.

Aldehyde Oxidase Probe Substrate for DMPK Assays

The scaffold-level confirmation that C2-unsubstituted pyrido[3,4-d]pyrimidin-4-ones are AO substrates [5] qualifies the 6-chloro compound as a small-molecule positive control for developing and validating AO activity assays in liver microsome and hepatocyte systems, aiding ADME-Tox groups in screening for AO-resistant drug candidates.

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